molecular formula C19H9Cl6NO2 B4989931 1,7,8,9,10,10-Hexachloro-4-naphthalen-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

1,7,8,9,10,10-Hexachloro-4-naphthalen-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B4989931
M. Wt: 496.0 g/mol
InChI Key: FIVDQFXNGPIFFY-UHFFFAOYSA-N
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Description

1,7,8,9,10,10-Hexachloro-4-naphthalen-2-yl-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is a complex organic compound characterized by its multiple chlorine atoms and a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,8,9,10,10-Hexachloro-4-naphthalen-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves the cycloaddition of hexachlorocyclopentadiene to a suitable dienophile, followed by further functionalization steps. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,7,8,9,10,10-Hexachloro-4-naphthalen-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of various substituted compounds .

Scientific Research Applications

1,7,8,9,10,10-Hexachloro-4-naphthalen-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7,8,9,10,10-Hexachloro-4-naphthalen-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7,8,9,10,10-Hexachloro-4-naphthalen-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is unique due to its naphthalen-2-yl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1,7,8,9,10,10-hexachloro-4-naphthalen-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl6NO2/c20-13-14(21)18(23)12-11(17(13,22)19(18,24)25)15(27)26(16(12)28)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVDQFXNGPIFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4C(C3=O)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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